molecular formula C13H24N2O3 B8743080 N-(azepan-1-ylcarbonyl)-D-leucine

N-(azepan-1-ylcarbonyl)-D-leucine

Cat. No.: B8743080
M. Wt: 256.34 g/mol
InChI Key: PWAARTQYEXQUDY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(azepan-1-ylcarbonyl)-D-leucine is a synthetic D-leucine derivative characterized by an azepane carbamate moiety (a seven-membered nitrogen-containing ring) attached to the amino group of D-leucine.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

(2R)-2-(azepane-1-carbonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C13H24N2O3/c1-10(2)9-11(12(16)17)14-13(18)15-7-5-3-4-6-8-15/h10-11H,3-9H2,1-2H3,(H,14,18)(H,16,17)/t11-/m1/s1

InChI Key

PWAARTQYEXQUDY-LLVKDONJSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)N1CCCCCC1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N1CCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural analogs include D-leucine, N-Acetyl-D-leucine, and other D-amino acid derivatives. The azepane carbamate group distinguishes N-(azepan-1-ylcarbonyl)-D-leucine from simpler acylated derivatives.

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight Substituent Group LogP (Predicted)
This compound C₁₃H₂₄N₂O₃ 256.34 Azepane carbamate ~2.5 (high)
N-Acetyl-D-Leucine C₈H₁₅NO₃ 173.21 Acetyl ~0.8
D-Leucine C₆H₁₃NO₂ 131.17 None ~-1.5

Key Observations :

  • The azepane carbamate increases molecular weight and lipophilicity (LogP) compared to acetylated or unmodified D-leucine. This may enhance membrane permeability and CNS penetration .
  • N-Acetyl-D-Leucine, with a smaller substituent, exhibits moderate hydrophilicity, as reflected in its safety data sheet .

Table 2: Pharmacokinetic Comparison

Compound Serum Concentration (DAO− Mice) Brain Penetration Potential Metabolic Stability
D-Leucine High (1/10th of D-alanine) Moderate Low (DAO substrate)
N-Acetyl-D-Leucine Not reported Low (hydrophilic) Moderate
This compound Assumed higher High (lipophilic) High (DAO-resistant)

Research Findings and Limitations

  • D-Leucine in DAO− Mice : Elevated levels in serum and brain regions highlight its role in DAO-mediated metabolism, suggesting that derivatives like this compound could modulate these pathways .
  • Data Gaps : Empirical studies on the target compound’s pharmacokinetics, toxicity, and biological activity are absent. Comparisons rely on structural extrapolation and analogous compounds.

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